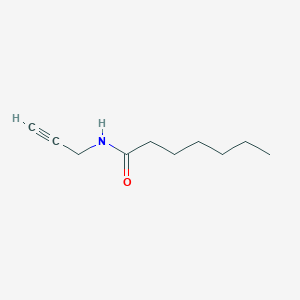

N-(Prop-2-YN-1-YL)heptanamide

Description

Contextualizing N-Substituted Amides in Contemporary Medicinal Chemistry

N-substituted amides are a cornerstone in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active compounds. The amide bond itself is a critical feature in peptides and proteins. By modifying the substituents on the nitrogen atom, chemists can fine-tune a molecule's pharmacological properties, such as its stability, solubility, and ability to interact with biological targets. scilit.com The introduction of different groups on the nitrogen can influence the molecule's three-dimensional shape, which is crucial for its binding affinity to enzymes and receptors. ontosight.ai

The synthesis of N-substituted amides is a fundamental process in organic chemistry, with numerous established methods allowing for the creation of diverse molecular libraries for drug screening. rsc.org These compounds are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai

Significance of the Propargyl Moiety in Bioactive Compound Design

The propargyl group, a three-carbon chain containing a terminal alkyne, is a highly significant functional group in the design of bioactive compounds. Its presence can confer a range of valuable properties to a molecule. The terminal alkyne is a versatile chemical handle, most notably utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the straightforward and efficient linking of the propargyl-containing molecule to other molecules, which is a powerful tool in drug discovery and chemical biology.

Furthermore, the propargyl moiety is a key component in a number of enzyme inhibitors. The triple bond can act as a reactive group that forms a covalent bond with the target enzyme, leading to irreversible inhibition. This mechanism is exploited in several marketed drugs. The rigid, linear nature of the alkyne can also provide a specific orientation for the molecule within a binding site, enhancing its potency and selectivity. mdpi.com Research has shown the importance of the propargyl group in compounds designed to treat neurodegenerative disorders and cancer. acs.org

Overview of Research Trajectories for Alkynyl Amide Structures

The combination of an alkyne and an amide group, as seen in N-(Prop-2-yn-1-yl)heptanamide, creates a class of compounds known as alkynyl amides. Research into these structures is an active area of investigation. Synthetic chemists are continuously developing new and more efficient methods for their preparation.

In medicinal chemistry, alkynyl amides are being explored as inhibitors for a variety of enzymes. For instance, they have been investigated as potential inhibitors of kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The development of alkynylpyrimidine amide derivatives as potent and selective inhibitors of Tie-2 kinase, a receptor involved in angiogenesis, highlights the therapeutic potential of this class of compounds.

The future of research in this area will likely focus on the synthesis of novel alkynyl amides and the systematic evaluation of their biological activities. By modifying the substituents on both the amide and the alkyne, researchers can create a wide diversity of structures to screen for new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

676145-22-5 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-prop-2-ynylheptanamide |

InChI |

InChI=1S/C10H17NO/c1-3-5-6-7-8-10(12)11-9-4-2/h2H,3,5-9H2,1H3,(H,11,12) |

InChI Key |

QUTWKFJNFDTIKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCC#C |

Origin of Product |

United States |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Heptanamide and Its Analogues

Direct Amidation Strategies for N-(Prop-2-YN-1-YL)heptanamide Synthesis

Direct amidation involves the formation of an amide bond by coupling a carboxylic acid, in this case, heptanoic acid, with an amine, propargylamine (B41283). This transformation is a cornerstone of organic synthesis due to the prevalence of amide bonds in biologically active molecules and materials. diva-portal.org

Heptanoic Acid Activation and Propargylamine Coupling

The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

A common method for activating the carboxylic acid is its conversion to a more reactive derivative, such as an acid halide (e.g., acyl chloride), anhydride, or an active ester. For instance, heptanoyl chloride can be prepared from heptanoic acid and a chlorinating agent like thionyl chloride. The subsequent reaction of heptanoyl chloride with propargylamine, often in the presence of a base to neutralize the HCl byproduct, yields this compound. This is a variation of the Schotten-Baumann reaction. diva-portal.orgresearchgate.net

Amide Bond Formation via Diverse Reagents and Conditions

A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, which is particularly important when dealing with sensitive functional groups. luxembourg-bio.com These reagents activate the carboxylic acid in situ.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. hepatochem.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Phosphonium and aminium/uronium salts represent another major class of coupling reagents. hepatochem.com Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient and lead to minimal side products. peptide.comchemrxiv.org

The choice of solvent and base is also critical for the success of the amidation reaction. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly used. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is necessary to neutralize any acidic byproducts.

Recent advancements have also explored more environmentally benign methods. Catalytic direct amidation, using catalysts such as boric acid or zirconium compounds, allows for the direct reaction of the carboxylic acid and amine at elevated temperatures, with water being the only byproduct. sciepub.comnih.gov These methods align with the principles of green chemistry by improving atom economy. mdpi.com

Below is an interactive data table summarizing various coupling reagents used in direct amidation.

| Reagent Class | Example Reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproduct removal can be an issue. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, less racemization. Carcinogenic byproduct with BOP. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction times, low racemization, widely used in peptide synthesis. chemrxiv.org |

| Other | CDI, T3P | Versatile and effective for various amide syntheses. |

N-Alkylation Approaches for this compound Framework Generation

An alternative strategy to construct the this compound framework is through N-alkylation. This approach involves forming the nitrogen-carbon bond between a pre-formed amide (heptanamide) and a propargyl electrophile.

N-Alkylation of Heptanamide (B1606996) Derivatives with Propargyl Halides

The N-alkylation of amides typically requires the deprotonation of the amide N-H bond to generate a more nucleophilic amidate anion. mdpi.com This is because the lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it less nucleophilic.

Strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (CsCO3) are commonly employed to deprotonate the amide. mdpi.comstackexchange.com The resulting amidate then reacts with an alkylating agent, such as propargyl bromide or propargyl chloride, in a nucleophilic substitution reaction (SN2). nih.gov

The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the yield and selectivity of the N-alkylation. Phase-transfer catalysts can also be utilized to facilitate the reaction, especially under heterogeneous conditions. mdpi.comresearchgate.net Microwave irradiation has also been shown to accelerate these reactions, often leading to shorter reaction times and improved yields. researchgate.net

Chemo- and Regioselective Considerations in Alkylation Reactions

While N-alkylation is a powerful tool, chemo- and regioselectivity can be significant challenges. Amides possess two potentially nucleophilic sites: the nitrogen and the oxygen of the carbonyl group. O-alkylation can compete with the desired N-alkylation, leading to the formation of isoimide (B1223178) byproducts. The choice of reaction conditions can often be tuned to favor one over the other. Generally, harder counter-ions (like Li+) favor O-alkylation, while softer counter-ions (like K+ or Cs+) favor N-alkylation.

Furthermore, in more complex molecules containing other nucleophilic functional groups, chemoselectivity becomes a critical consideration. Protecting group strategies may be necessary to ensure that only the desired amide nitrogen is alkylated.

Recent developments in catalysis have provided more selective methods for N-alkylation. For instance, copper-catalyzed and iridium-catalyzed N-alkylation reactions have been developed that can proceed under milder conditions and with higher selectivity. stackexchange.com A metallaphotoredox approach has also been described for the N-alkylation of various N-nucleophiles with alkyl halides at room temperature. nih.gov

Multi-step Synthetic Routes to Complex this compound Scaffolds

The this compound core can serve as a building block for the synthesis of more complex molecular architectures. Multi-step synthetic sequences allow for the introduction of additional functional groups and stereocenters, leading to a diverse range of analogues.

These multi-step syntheses often employ a combination of the fundamental reactions described above, along with other transformations from the synthetic chemist's toolbox. For example, the propargyl group in this compound is a versatile functional handle. The terminal alkyne can participate in various reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that can be used to link the this compound moiety to other molecules containing an azide (B81097) group.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

Mannich Reactions: The reaction of the alkyne with an aldehyde and an amine can lead to the formation of more complex propargylamines.

The development of one-pot and flow-chemistry processes has streamlined multi-step syntheses, making them more efficient and less wasteful. syrris.jpresearchgate.net These approaches minimize the need for purification of intermediates, saving time and resources. For instance, a multi-step flow synthesis can integrate several reaction and purification steps into a continuous process. syrris.jp

Convergent Synthesis Strategies Utilizing Click Chemistry Precursors

A convergent synthesis approach to this compound involves the separate preparation of the heptanamide precursor and the propargylamine moiety, which are then combined in a final step. The propargylamine, containing a terminal alkyne, is a key precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" acgpubs.orgalliedacademies.org. While the direct synthesis of this compound itself is not a click reaction, the strategic synthesis of the alkynyl-containing building block is a crucial aspect of preparing molecules for potential subsequent click chemistry applications bachem.com.

The synthesis can be conceptually divided into two main pathways:

Preparation of the Acylating Agent: Heptanoic acid can be converted to a more reactive acylating agent, such as heptanoyl chloride. This is a standard procedure in organic synthesis.

Preparation of the Amine: Propargylamine is commercially available but can also be synthesized. For more complex analogues, a multi-step synthesis might be required, often involving the use of protected acetylene (B1199291) derivatives to ensure selectivity nih.gov.

The final step is the formation of the amide bond, typically through the acylation of propargylamine with the activated heptanoic acid derivative. A common method for this transformation is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride under basic conditions researchgate.net.

A variety of reagents can be employed for the direct amidation of carboxylic acids with amines, avoiding the need for an acyl chloride intermediate. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a range of carboxylic acids and amines nih.govorganic-chemistry.org. This method is often compatible with a variety of functional groups and can proceed under mild conditions. Another approach involves the use of boronic acid catalysts, which facilitate the dehydrative coupling of carboxylic acids and amines organic-chemistry.orgnih.gov.

The following table summarizes a generalized convergent synthesis for N-alkynyl amides:

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | Carboxylic Acid (e.g., Heptanoic Acid) | Activating Agent (e.g., SOCl₂) | - | Acyl Chloride (e.g., Heptanoyl Chloride) |

| 2 | Propargylamine | Acyl Chloride | Base (e.g., Pyridine, NaOH) | This compound |

| Alternative | Heptanoic Acid | Propargylamine | B(OCH₂CF₃)₃ | This compound |

Protecting Group Chemistry and Deprotection Protocols in Heptanamide Synthesis

In the synthesis of this compound and its analogues, protecting groups can be essential to prevent unwanted side reactions, particularly when dealing with more complex substrates jocpr.comuchicago.edu. The two main functional groups of concern in the precursors are the amine of propargylamine and the terminal alkyne.

Amine Protection:

While direct acylation of propargylamine is often feasible, in a multi-step synthesis or in the presence of other reactive functionalities, the amine may need to be protected. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), or sulfonamides such as tosyl (Ts) and nosyl (Ns) nih.gov. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal jocpr.com.

Alkyne Protection:

The terminal alkyne in propargylamine has an acidic proton that can be reactive with certain bases or organometallic reagents. To avoid this, the alkyne can be protected, most commonly with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) chem-station.comharvard.edu. The synthesis of chiral propargylamines, for example, often utilizes (trimethylsilyl)ethynyllithium, where the TMS group protects the alkyne nih.gov.

Deprotection Protocols:

The removal of the protecting group is a critical final step in the synthesis. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule uchicago.edu.

Silyl Group Deprotection: The removal of silyl protecting groups from alkynes is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) youtube.comgelest.com. The reaction is driven by the formation of a strong Si-F bond chem-station.com. The relative stability of different silyl ethers to acidic conditions is generally TMS < TES < TBS < TIPS < TBDPS chem-station.com. Mild acidic conditions can also be used for deprotection nih.gov.

The following table outlines common protecting groups and their deprotection methods relevant to the synthesis of N-alkynyl amides:

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagent/Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Amine | p-Toluenesulfonyl | Ts | Strong Acid, Reducing Agents |

| Alkyne | Trimethylsilyl | TMS | Fluoride Ion (e.g., TBAF), Mild Acid |

| Alkyne | Triisopropylsilyl | TIPS | Fluoride Ion (e.g., TBAF), Acid |

In a synthetic route involving a protected propargylamine, the amide bond would be formed first, followed by the deprotection of the alkyne. For example, a TIPS-protected propargylamine could be acylated with heptanoyl chloride, and the resulting N-(3-(triisopropylsilyl)prop-2-yn-1-yl)heptanamide would then be treated with TBAF to yield the final product. This strategy ensures that the terminal alkyne is available for subsequent reactions, such as click chemistry, if desired.

Advanced Spectroscopic and Structural Elucidation Studies of N Prop 2 Yn 1 Yl Heptanamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(Prop-2-YN-1-YL)heptanamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular skeleton, including the connectivity of all atoms and insights into its conformational preferences, can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the heptanamide (B1606996) and propargyl moieties. The amide proton (N-H) typically appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region. The protons of the propargyl group include the acetylenic proton (≡C-H), which resonates at a characteristic chemical shift, and the methylene (B1212753) protons (-CH₂-N), which are adjacent to the nitrogen atom. The heptyl chain protons appear as a series of multiplets in the upfield aliphatic region.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. researchgate.net Key signals include the amide carbonyl carbon (C=O), which is typically found in the 170-180 ppm range. The two sp-hybridized carbons of the alkyne group (C≡C) have characteristic chemical shifts, as do the methylene carbon adjacent to the nitrogen and the carbons of the heptyl chain. researchgate.net Proton-decoupled ¹³C NMR spectra provide a single peak for each unique carbon atom, simplifying the analysis. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-(CH₂)₅- | ~0.9 (t) | ~14 |

| -(CH₂)₄-CH₂-CO- | ~1.3 (m) | ~22-32 |

| -CH₂-CO- | ~2.2 (t) | ~36 |

| C=O | - | ~173 |

| N-H | ~5.8-6.5 (br s or t) | - |

| N-CH₂-C≡ | ~4.0 (d) | ~29 |

| -C≡CH | - | ~80 |

| -C≡CH | ~2.2 (t) | ~72 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the heptyl chain, confirming its linear structure. It would also crucially show a correlation between the amide N-H proton and the propargyl methylene (-CH₂-) protons, and between the propargyl methylene protons and the terminal alkyne proton, confirming the linkage of these fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For example, the proton signal around 4.0 ppm would correlate to the carbon signal around 29 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity across atoms that are not directly bonded, typically over two or three bonds. sdsu.edu This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for this molecule would include a cross-peak between the propargyl methylene protons (~4.0 ppm) and the amide carbonyl carbon (~173 ppm), and between the protons on the α-carbon of the heptyl chain (~2.2 ppm) and the same carbonyl carbon. These correlations definitively prove the structure by linking the heptanoyl group to the propargyl group via the amide bond.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. researchgate.netbiointerfaceresearch.com These techniques are highly effective for identifying specific functional groups, each of which has characteristic vibrational frequencies.

The vibrational spectrum of this compound is dominated by features from its secondary amide and terminal alkyne groups.

Amide Bands: Secondary amides exhibit several characteristic bands. spectroscopyonline.comspcmc.ac.in

Amide I: This band, appearing strongly in the IR spectrum between 1630 and 1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.govresearchgate.net Its exact position is sensitive to hydrogen bonding.

Amide II: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net

Amide III: This is a more complex band in the 1250-1350 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending modes. nih.govresearchgate.net

Alkyne Frequencies: The terminal alkyne group gives rise to two highly characteristic vibrations.

≡C-H Stretch: A sharp, strong band typically appears in the 3270-3330 cm⁻¹ range. orgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond stretch is observed in the 2100-2260 cm⁻¹ region. orgchemboulder.comnih.gov This absorption is often weak in the IR spectrum but can be strong in the Raman spectrum. acs.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

| N-H Stretch (H-bonded) | FT-IR, FT-Raman | 3330 - 3060 |

| ≡C-H Stretch | FT-IR, FT-Raman | 3330 - 3270 |

| C-H Stretches (Aliphatic) | FT-IR, FT-Raman | 2960 - 2850 |

| C≡C Stretch | FT-IR (weak), FT-Raman (strong) | 2260 - 2100 |

| Amide I (C=O Stretch) | FT-IR (strong) | 1680 - 1630 |

| Amide II (N-H Bend, C-N Stretch) | FT-IR | 1570 - 1510 |

| Amide III (C-N Stretch, N-H Bend) | FT-IR | 1350 - 1250 |

| ≡C-H Bend | FT-IR | 700 - 610 |

The presence of the N-H (donor) and C=O (acceptor) groups allows this compound molecules to form intermolecular hydrogen bonds, particularly in the solid state. spcmc.ac.inias.ac.in IR spectroscopy is an excellent method for studying these interactions. The formation of N-H···O=C hydrogen bonds causes a noticeable shift in the corresponding stretching frequencies. nih.gov The N-H stretching band will shift to a lower frequency (redshift) and become broader and more intense compared to the "free" N-H stretch observed in a dilute solution of a non-polar solvent. spcmc.ac.in Similarly, the Amide I (C=O) band also experiences a redshift upon hydrogen bonding, as the bond is weakened by the interaction. rsc.org The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The chromophores in this compound are the amide group and, to a lesser extent, the alkyne group. The molecule lacks any extended conjugated π-systems, so strong absorptions in the visible region are not expected.

The amide functional group typically exhibits two main electronic transitions:

A weak n → π* transition occurring at approximately 210-230 nm. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.

A strong π → π* transition at a shorter wavelength, usually below 200 nm. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The terminal alkyne group also has electronic transitions, but they typically occur at very short wavelengths (in the vacuum UV region) and are not usually observed with standard UV-Vis spectrophotometers. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the amide chromophore in the far-UV region.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the precise determination of the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation of this compound in a mass spectrometer, typically induced by collision-induced dissociation (CID), would be expected to follow predictable pathways based on the functional groups present in the molecule. The amide bond is a common site of cleavage, potentially leading to the formation of ions corresponding to the heptanoyl group and the propargylamine (B41283) moiety. The study of these fragmentation pathways is crucial for confirming the connectivity of the molecule.

Table 1: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Process | Major Fragment Ions (m/z) | Structural Moiety |

|---|---|---|---|

| [M+H]⁺ | Amide bond cleavage | [C₇H₁₃O]⁺ | Heptanoyl cation |

| [M+H]⁺ | Amide bond cleavage | [C₃H₄N]⁺ | Propargylaminyl cation |

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.

The analysis of the tandem mass spectra (MS/MS) would involve the isolation of the precursor ion and its subsequent fragmentation to generate a unique fingerprint of product ions. This data is instrumental in the structural confirmation of synthesized this compound and in the identification of any related impurities or derivatives.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. To date, the crystal structure of this compound has not been reported in open crystallographic databases. However, were a suitable single crystal to be grown, this technique would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsion angles.

The conformation of the heptyl chain and the orientation of the propargyl group relative to the amide plane would be of significant interest. Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The amide group, with its N-H donor and C=O acceptor, is a prime candidate for forming hydrogen bonds, which would likely play a significant role in the supramolecular architecture.

Table 2: Potential Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules. This compound itself is not chiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the heptyl chain or by the formation of a chiral derivative, then CD spectroscopy would become a valuable tool for its stereochemical analysis.

For a chiral derivative of this compound, the CD spectrum would show positive or negative absorption bands corresponding to the differential absorption of left and right circularly polarized light. The sign and intensity of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often through comparison with the spectra of related molecules of known stereochemistry or with theoretical calculations.

In the absence of an inherent chiral center, it is also conceivable that derivatives of this compound could be designed to self-assemble into chiral supramolecular structures. In such a case, CD spectroscopy would be a powerful method to probe the formation and stability of these chiral aggregates in solution.

Computational Chemistry and Molecular Modeling of N Prop 2 Yn 1 Yl Heptanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org For N-(Prop-2-YN-1-YL)heptanamide, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), would predict its lowest-energy conformation. researchgate.net This involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles that define the molecular shape.

The optimized geometry would reveal the planarity of the amide group, the flexible nature of the heptyl chain, and the linear geometry of the alkyne moiety. Mapping the potential energy surface via DFT allows for the exploration of different conformational isomers and the energy barriers between them, providing a landscape of the molecule's structural flexibility.

Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | C≡C (Alkyne) | ~1.21 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | H-N-C=O | ~180° (trans conformation) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wikipedia.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the alkyne group and the lone pairs of the amide oxygen and nitrogen atoms. researchgate.netresearchgate.net The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, which is the most electrophilic site. youtube.com A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. wolfram.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while areas of positive potential (colored blue) are electron-poor and attractive to nucleophiles.

In the case of this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the most positive potential would be found around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. The π-electron cloud of the alkyne group would also exhibit a region of negative potential.

Table 3: Predicted MEP Values at Key Atomic Sites of this compound.

| Atomic Site | Predicted Electrostatic Potential (a.u.) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (O) | -0.05 | Site for electrophilic attack / H-bond acceptor |

| Amide Hydrogen (H) | +0.04 | Site for nucleophilic attack / H-bond donor |

| Alkyne π-Cloud | -0.02 | Nucleophilic region |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It interprets the wavefunction in terms of localized Lewis-like structures (bonds and lone pairs) and quantifies the stabilizing energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation.

For this compound, NBO analysis would highlight significant intramolecular charge transfer. A key interaction would be the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbital of the adjacent carbonyl group (n → π*). This interaction is characteristic of amides and contributes to the stability and partial double-bond character of the C-N bond. wikipedia.org

Table 4: Predicted NBO Second-Order Perturbation Energies (E(2)) for this compound.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | Amide Resonance |

| LP (O) | σ* (C-N) | ~20-25 | Hyperconjugation |

| σ (C-H of heptyl) | σ* (C-C) | ~5 | Alkyl Chain Hyperconjugation |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.comnih.gov By simulating the motions of atoms, MD is used to explore the conformational landscape of flexible molecules like this compound and to understand the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

An MD simulation would typically place the molecule in a simulated box of water molecules to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to fold, twist, and turn. This allows for the sampling of various low-energy conformations, revealing the flexibility of the heptyl chain and the rotational dynamics around single bonds. Such simulations are crucial for understanding how the molecule behaves in a realistic setting, which is a prerequisite for studying its interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method is central to drug discovery and involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. acs.org

Given that many amide-containing molecules exhibit biological activity, a hypothetical docking study of this compound could be performed against an enzyme like a histone deacetylase (HDAC) or a nitric oxide synthase. nih.gov The docking results would predict the most stable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the amide group and polar residues in the active site, or hydrophobic interactions involving the heptyl chain. The docking score provides an estimate of the binding free energy, helping to rank its potential as an inhibitor. acs.orgnih.gov

Table 5: Illustrative Molecular Docking Results for this compound.

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Histone Deacetylase 2 (HDAC2) | -6.8 | His142, Asp179, Tyr306 | Hydrogen bond, Hydrophobic, π-π stacking |

Prediction of Binding Modes with Identified Biological Macromolecules

Molecular docking is a primary computational tool used to predict the binding orientation of a small molecule, such as this compound, within the active site of a target macromolecule. This technique allows for the elucidation of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. nih.govdergipark.org.tr

For this compound, docking studies would be performed against identified biological targets. For instance, given the known activity of structurally related compounds like 1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine (HEPT) derivatives against HIV-1 reverse transcriptase (RT), this enzyme could be a potential target. globalresearchonline.netnih.gov Docking simulations would place the this compound molecule into the allosteric binding pocket of HIV-1 RT. The predicted binding mode might show the heptanamide (B1606996) chain occupying a hydrophobic pocket, while the propargyl group (prop-2-yn-1-yl) could form specific interactions with nearby amino acid residues. The amide group itself is a key feature, capable of forming crucial hydrogen bonds with the protein backbone or side chains, anchoring the molecule in the binding site. nih.gov

Similarly, based on research into other N-(prop-2-yn-1-yl)benzamides that act as microRNA-21 inhibitors, the binding mode of this compound with relevant proteins in the miRNA pathway, such as Argonaute proteins, could be investigated. nih.gov The analysis would reveal key interactions, for example, pi-stacking involving the alkyne group or hydrophobic contacts from the heptyl chain, guiding further structural modifications to enhance potency. nih.gov

Binding Affinity Estimation through Docking Scores

Following the prediction of binding poses, scoring functions are used to estimate the binding affinity between the ligand and the macromolecule. nih.gov These scores, typically expressed in kcal/mol, provide a numerical value representing the strength of the interaction, with lower (more negative) values indicating stronger binding. dergipark.org.trnih.govmdpi.com

The binding affinity of this compound would be calculated for its most stable predicted poses within the active site of a target. Different scoring functions may be used to increase the reliability of the prediction. nih.gov This estimation is critical for prioritizing compounds in virtual screening campaigns and for understanding structure-activity relationships. nih.gov For example, a docking study might compare the binding affinity of this compound to that of a known inhibitor to gauge its potential efficacy.

Table 1: Illustrative Docking Scores for this compound with a Hypothetical Target Protein

| Docking Program | Scoring Function | Binding Affinity (kcal/mol) |

| AutoDock Vina | Vina Score | -7.9 |

| MOE (Molecular Operating Environment) | GBVI/WSA dG | -8.2 |

| Glide | GlideScore | -7.5 |

This table contains illustrative data for demonstration purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These mathematical models are essential for predicting the activity of new, unsynthesized molecules and optimizing lead compounds. globalresearchonline.netjocpr.com

Descriptor Calculation and Model Development for Bioactivity Prediction

To build a QSAR model for a series of compounds including this compound, a wide range of molecular descriptors are calculated. insilico.eu These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). nih.govnih.gov

Once descriptors are calculated for a training set of molecules with known biological activities, statistical methods are employed to develop a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netresearchgate.net For instance, a QSAR study on HEPT derivatives as anti-HIV agents successfully used such methods to link structural features to inhibitory activity. insilico.euresearchgate.netresearchgate.net A resulting QSAR model might take the form of an equation:

Log(1/EC50) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...

This model could then be used to predict the bioactivity of this compound based on its calculated descriptor values. The model's predictive power is rigorously validated using external test sets and statistical metrics like the squared correlation coefficient (r²). insilico.eu

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

A pharmacophore model for a class of compounds including this compound would be generated by aligning a set of active molecules and abstracting their common features. The resulting model serves as a 3D query for screening large compound databases to find new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active (a process known as scaffold hopping). nih.gov For this compound, a potential pharmacophore might include a hydrophobic feature corresponding to the heptyl chain, a hydrogen bond acceptor/donor from the amide linkage, and another specific interaction point for the terminal alkyne. This model provides a clear roadmap for designing new ligands with potentially improved activity.

In Silico ADME Prediction for Preclinical Lead Optimization

Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a major cause of drug failure in clinical trials. nih.gov In silico ADME prediction allows for the early assessment of a compound's pharmacokinetic profile, helping to identify and address potential liabilities before significant resources are invested. researchgate.net

For this compound, various computational models and tools like SwissADME can predict a range of ADME-related properties. researchgate.net These predictions are based on the molecule's structure and physicochemical characteristics. Key parameters include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Optimizing these properties is a key aspect of transforming a bioactive "hit" into a viable drug candidate. jocpr.com

Table 2: Predicted In Silico ADME Properties for this compound

| Property | Parameter | Predicted Value | Significance |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.5 - 3.5 | Influences absorption and distribution | |

| LogS (Aqueous Solubility) | Moderately Soluble | Affects bioavailability | |

| Pharmacokinetics | GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Reduced potential for CNS side effects | |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Indicates good oral bioavailability potential |

| Bioavailability Score | 0.55 | Overall drug-likeness |

This table contains representative data generated for illustrative purposes based on the compound's structure.

Mechanistic Investigations of Biological Activity of N Prop 2 Yn 1 Yl Heptanamide Derivatives

Cellular Mechanism of Action Studies (In Vitro)

In vitro studies utilizing cultured cell lines are fundamental to elucidating the cellular and molecular mechanisms by which therapeutic candidates exert their effects. For derivatives of N-(Prop-2-YN-1-YL)heptanamide, a range of cell-based investigations have been conducted to determine their biological activity, focusing on antiproliferative effects, the induction of programmed cell death, and the modulation of key cellular pathways.

Cell-Based Assays for Compound Activity Assessment (e.g., antiproliferation, apoptosis induction)

The cytotoxic and cytostatic potential of this compound derivatives has been evaluated across various human cancer cell lines. These assays are crucial for determining a compound's efficacy in inhibiting cancer cell growth and survival.

Key findings from these studies indicate that specific derivatives possess significant antiproliferative properties. For instance, the valproic acid derivative N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has demonstrated potent antiproliferative effects. In human glioblastoma (U87-MG) and osteosarcoma (U-2 OS) cells, HO-AAVPA exhibited inhibitory activity at 48 hours, with IC₅₀ values of 0.655 mM and 0.453 mM, respectively researchgate.net. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, colony formation assays, which assess the ability of single cells to grow into colonies, revealed that HO-AAVPA could decrease the number of colonies by approximately 99% in both U87-MG and U-2 OS cell lines, indicating a strong inhibitory effect on cell proliferation and survival researchgate.net.

In addition to inhibiting proliferation, many of these compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The induction of apoptosis by HO-AAVPA was confirmed in multiple breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR3 dntb.gov.ua. Flow cytometry analysis showed that after 5 hours of treatment, HO-AAVPA induced apoptosis in 68.4% of MCF-7 cells and 56.08% of MDA-MB-231 cells dntb.gov.ua. Significant apoptosis induction was also observed in glioblastoma and osteosarcoma cells, with 78.2% of U87-MG cells and 31.3% of U-2 OS cells undergoing apoptosis following treatment researchgate.net.

Similarly, a distinct derivative, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide (identified as compound 1j in its study), was found to retard proliferation and enhance apoptosis in human cervix carcinoma (HeLa) and glioblastoma (U-87 MG) cells. The activity of these compounds is often assessed using techniques like flow cytometric analysis, which can quantify the percentage of apoptotic cells in a population.

| Cell Line | Cancer Type | Assay | Result | Reference |

|---|---|---|---|---|

| U87-MG | Glioblastoma | Antiproliferation (IC₅₀) | 0.655 mM | researchgate.net |

| U-2 OS | Osteosarcoma | Antiproliferation (IC₅₀) | 0.453 mM | researchgate.net |

| MCF-7 | Breast Cancer | Apoptosis Induction | 68.4% at 5 hours | dntb.gov.ua |

| MDA-MB-231 | Breast Cancer | Apoptosis Induction | 56.08% at 5 hours | dntb.gov.ua |

| U87-MG | Glioblastoma | Apoptosis Induction | 78.2% | researchgate.net |

| U-2 OS | Osteosarcoma | Apoptosis Induction | 31.3% | researchgate.net |

Investigating Cellular Pathway Modulation (e.g., gene expression, protein acetylation)

To understand the mechanisms underlying their biological effects, researchers have investigated how this compound derivatives modulate specific cellular pathways. A primary mechanism identified for several derivatives is the inhibition of Histone Deacetylases (HDACs) researchgate.net. HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, altering gene expression patterns and reactivating tumor suppressor genes.

The derivative HO-AAVPA has been identified as an inhibitor of the HDAC1 isoform researchgate.net. This inhibition is believed to be a key part of its anticancer mechanism. For example, the antiproliferative and apoptotic effects of HO-AAVPA in breast cancer cells are associated with the downregulation of G-protein coupled estrogen receptor (GPER) expression, an outcome linked to epigenetic modulation by HDAC inhibitors dntb.gov.ua.

Beyond histone modification, these compounds can influence other gene expression pathways. The derivative 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide (compound 1j) functions as an inhibitor of microRNA-21 (miR-21), an oncogenic miRNA that is often overexpressed in cancers. By inhibiting miR-21, compound 1j leads to the up-regulation of Programmed Cell Death 4 (PDCD4), a known tumor suppressor and a direct target of miR-21. This was confirmed by Western blotting, which detected increased levels of the PDCD4 protein in treated cells. This demonstrates a distinct mechanism of action involving the post-transcriptional regulation of gene expression.

Protein acetylation is a widespread post-translational modification that affects not only histones but thousands of other proteins, influencing their stability, function, and interactions. N-terminal acetylation, which occurs on approximately 80% of human proteins, can alter protein lifespan, folding, and complex formation. While the derivatives discussed primarily act as HDAC inhibitors, thereby affecting the state of lysine (B10760008) acetylation, their influence highlights the therapeutic potential of targeting the cellular "acetylome" to control cell fate.

Subcellular Localization Studies of this compound Conjugates

Understanding where a compound or its conjugates localize within a cell is critical for identifying its direct targets and mechanism of action. Subcellular localization studies often employ techniques such as fluorescence microscopy with tagged molecules to visualize their distribution in cellular compartments like the nucleus, mitochondria, or cytoplasm.

While specific studies detailing the subcellular localization of this compound conjugates are not extensively documented in the current literature, the known mechanisms of these compounds provide a strong rationale for such investigations. For instance, because derivatives like HO-AAVPA inhibit HDACs, which are primarily located in the nucleus, it is hypothesized that these compounds must cross the cell and nuclear membranes to reach their targets.

Furthermore, the protein modifications induced by these compounds can themselves influence the localization of other proteins. N-terminal acetylation, for example, has been shown to direct proteins to membranes or mediate their association with specific subcellular structures. Therefore, by altering the acetylation status of cellular proteins, this compound derivatives could indirectly modulate cellular architecture and protein trafficking. Future research utilizing fluorescently labeled conjugates of these compounds could provide direct visual evidence of their cellular distribution and help to further clarify their molecular interactions.

Structure Activity Relationships Sar and Lead Optimization for N Prop 2 Yn 1 Yl Heptanamide Scaffolds

Impact of N-Substitution on Biological Activity and Selectivity

The substitution on the nitrogen atom of the amide is a critical determinant of the biological activity and selectivity of N-(prop-2-yn-1-yl)heptanamide and its analogs. While direct SAR studies on this compound are not extensively published, principles from related N-substituted amide series can be extrapolated. Generally, the substituent on the nitrogen can influence ligand-receptor interactions, conformational flexibility, and metabolic stability.

In many bioactive amide series, the nature of the N-substituent dictates the potency and selectivity profile. For instance, in a series of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives were found to be more active than N-phenyl derivatives in antimycobacterial assays nih.gov. This suggests that the flexibility and steric bulk of the N-substituent are crucial for activity. For the this compound scaffold, the propargyl group is a key feature. Modifications to this group, or its replacement, would significantly alter the molecule's properties. For example, increasing the steric bulk at the propargylic position can influence metabolic stability nih.gov.

The electronic properties of the N-substituent also play a role. The introduction of electron-withdrawing or donating groups can modulate the amide bond's character and its ability to participate in hydrogen bonding, thereby affecting target engagement.

Role of the Heptanamide (B1606996) Chain Length and Modifications on Pharmacological Profile

In studies of other fatty acid amide derivatives, the length of the acyl chain has been shown to be a critical parameter for biological activity. For instance, in a series of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine (B122466) amide scaffold, the length of the linker chain was optimized to achieve potent inhibition thermofisher.com. Similarly, for this compound, variations in the alkyl chain length from the heptanoyl group could lead to significant changes in activity. Shorter or longer acyl chains may result in suboptimal interactions with the target protein's binding pocket.

Furthermore, the introduction of features such as double bonds, branching, or cyclic moieties within the heptanamide chain can impose conformational constraints and alter the molecule's three-dimensional shape, potentially leading to improved potency or selectivity. The incorporation of heteroatoms or polar functional groups into the chain can also modulate the compound's physicochemical properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploiting the Propargyl Group for Functionalization and Bioorthogonal Chemistry

The propargyl group (prop-2-yn-1-yl) is a highly versatile functional handle that imparts unique chemical reactivity to the this compound scaffold. This terminal alkyne is a key component for bioorthogonal chemistry, allowing for specific chemical transformations to be carried out in complex biological environments without interfering with native biochemical processes bionordika.fi.

Click Chemistry Conjugation for Ligand-Target Labeling and Bioconjugation

The terminal alkyne of the propargyl group is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" researchgate.netnih.gov. This reaction enables the efficient and specific conjugation of the this compound scaffold to molecules bearing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole linkage bionordika.fi.

This "click" reactivity is invaluable for a variety of applications in chemical biology and drug discovery, including:

Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or biotin) to an azide-functionalized probe, the this compound-based molecule can be used to label its biological target in vitro or in living cells bionordika.fi.

Bioconjugation: The scaffold can be conjugated to larger biomolecules such as peptides, proteins, or nucleic acids to create novel therapeutic or diagnostic agents researchgate.net.

Drug Delivery: The propargyl group can be used to attach the molecule to a drug delivery system, such as a nanoparticle or polymer, to improve its pharmacokinetic properties.

The high efficiency, specificity, and biocompatibility of the CuAAC reaction make the propargyl group a powerful tool for the functionalization of the this compound scaffold.

Derivatization with Diverse Moieties for SAR Expansion (e.g., triazole formation)

The propargyl group serves as a synthetic handle for the derivatization of the this compound scaffold to expand SAR studies. The formation of a 1,2,3-triazole ring via CuAAC is a prominent example of such derivatization. The resulting triazole ring is not merely a linker but can also function as a bioisostere of an amide bond, offering several advantages researchgate.netnih.gov.

Compared to an amide bond, a 1,2,3-triazole is generally more stable to metabolic degradation and can offer different hydrogen bonding capabilities and dipole moments, which can lead to improved biological activity and pharmacokinetic properties researchgate.net. By reacting this compound with a library of azide-containing building blocks, a diverse range of triazole derivatives can be synthesized and screened for biological activity. This approach allows for the systematic exploration of the chemical space around the core scaffold, aiding in the identification of compounds with enhanced potency and selectivity.

The following table presents SAR data for a series of 1,2,3-triazole-containing compounds acting as GPR88 agonists, illustrating how modifications to the triazole and its substituents can impact biological activity. Although the core scaffold is different, the principles of SAR around the triazole moiety are applicable.

| Compound | R1 | R2 | EC50 (nM) | Emax (%) |

|---|---|---|---|---|

| 29 | Methyl | H | 89 | 101 |

| 30 | Methyl | Methyl | 457 | 95 |

| 25 | H | H | 95 | 101 |

| 26 | Cyclobutylmethyl side chain | 60 | 101 |

Data adapted from a study on GPR88 agonists to illustrate SAR principles of triazole substitution nih.gov.

Design Principles for Improved Potency, Selectivity, and Metabolic Stability (Preclinical)

The optimization of a lead compound like this compound for preclinical development involves a multi-parameter approach aimed at enhancing potency, selectivity, and metabolic stability.

Potency: Improving potency often involves fine-tuning the interactions between the molecule and its biological target. This can be achieved by modifying the heptanamide chain to optimize hydrophobic interactions and by derivatizing the propargyl group to introduce additional binding interactions, such as hydrogen bonds or electrostatic interactions.

Selectivity: Achieving selectivity for the desired target over off-targets is crucial for minimizing side effects. Selectivity can be enhanced by exploiting subtle differences in the binding sites of related proteins. For example, introducing bulky substituents that are accommodated by the target's binding site but clash with the binding sites of off-targets can improve selectivity.

Metabolic Stability: A significant challenge in drug development is ensuring that a compound is not rapidly metabolized in the body, which would lead to a short duration of action. For the this compound scaffold, potential metabolic liabilities include the amide bond and the propargyl group. Strategies to improve metabolic stability include:

Introducing steric hindrance near metabolically susceptible sites to block access by metabolic enzymes nih.gov.

Replacing metabolically labile groups with more stable bioisosteres. For example, as discussed, a 1,2,3-triazole can serve as a more stable replacement for an amide bond researchgate.net.

Fluorination of the alkyl chain can also block metabolic oxidation.

The following table illustrates the impact of structural modifications on the metabolic stability of propargyl-linked antifolates, providing insights into how such principles could be applied to the this compound scaffold.

| Compound | Key Structural Feature | Microsomal Half-life (t1/2, min) |

|---|---|---|

| Analog 1 | H at propargylic position | ~30 |

| Analog 2 | Methyl at propargylic position | >60 |

| Analog 3 | Methoxy at 2' position of phenyl ring | ~30 |

| Analog 4 | Methoxy at 3' position of phenyl ring | >60 |

Data conceptualized from findings on propargyl-linked antifolates where branching at the propargylic position and substitution on an adjacent phenyl ring influenced metabolic stability nih.gov.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. These approaches can be applied to the this compound scaffold to explore new chemical space and overcome potential liabilities of the parent molecule.

Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. For this compound, the central amide linkage could be part of a larger ring system in a scaffold hop, or the entire heptanamide portion could be replaced by a different lipophilic group that projects the propargyl moiety into a similar region of space.

Bioisosteric Replacements: This involves the substitution of a functional group with another that has similar physicochemical properties, leading to a molecule that is recognized by the same biological target. For the this compound scaffold, several bioisosteric replacements could be considered:

Amide Bioisosteres: As previously mentioned, the amide bond can be replaced by a 1,2,3-triazole, which is a common and effective bioisosteric replacement that can enhance metabolic stability researchgate.netnih.gov. Other amide bioisosteres include esters, E-alkenes, and other five-membered heterocycles.

Propargyl Group Bioisosteres: Depending on its role in binding, the propargyl group could potentially be replaced by other small, reactive groups suitable for bioconjugation, or by non-reactive groups that mimic its size and shape if its primary role is steric.

Heptanamide Chain Bioisosteres: The linear heptanamide chain could be replaced by other lipophilic groups of similar size and shape, such as a cycloalkyl group or a substituted aromatic ring, to explore different hydrophobic interactions with the target.

The following table provides examples of how the replacement of an amide with a 1,2,3-triazole can affect the biological activity in peptide analogs, demonstrating the utility of this bioisosteric replacement strategy.

| Peptide Analog | Modification | GRPR Binding Affinity (KD, nM) | Serum Stability (t1/2, h) |

|---|---|---|---|

| BBN1 (Reference) | Amide bond | 2.0 | 5 |

| BBN2 | Amide to Triazole | 3.0 | 5 |

| BBN4 | Amide to Triazole | >1000 | >100 |

| BBN8 | Amide to Triazole | >1000 | 8 |

Data adapted from a study on bombesin (B8815690) (BBN) analogs where an amide bond was replaced by a 1,2,3-triazole, showing varied effects on binding affinity and a general trend of increased serum stability.

Potential Applications and Future Research Directions

Development as Research Tools and Chemical Probes

The presence of a terminal alkyne in N-(Prop-2-yn-1-yl)heptanamide makes it a prime candidate for development as a chemical probe. Future research could focus on synthesizing this compound and utilizing it in activity-based protein profiling (ABPP) studies. By treating cell lysates or living cells with the probe and subsequently performing a click reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin), researchers could potentially identify novel protein targets that interact with or are modified by the compound. This approach could uncover new biological pathways and enzyme classes that recognize the heptanamide (B1606996) scaffold.

Advancing Preclinical Lead Compounds in Specific Therapeutic Areas

Given the structural similarities of the heptanamide portion to known bioactive molecules, this compound could be investigated as a lead compound in various therapeutic areas. For instance, its potential as a modulator of FAAH or other serine hydrolases warrants investigation. Preclinical studies could involve enzymatic assays to determine its inhibitory potency and selectivity. Depending on the results, further evaluation in cell-based models of disease and subsequent in vivo studies in animal models could be pursued to assess its therapeutic potential for conditions such as neuropathic pain or inflammatory disorders. A related class of compounds, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, has been explored as inhibitors of microRNA-21, suggesting that N-propargyl amides could have applications in oncology. nih.gov

Integration with Advanced High-Throughput Screening Methodologies

Should this compound demonstrate interesting biological activity, it could be integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid screening of large libraries of compounds to identify "hits" that modulate a specific biological target or pathway. This compound could serve as a scaffold for the creation of a focused library of related molecules. By systematically modifying the heptanamide chain length or introducing substituents on the propargyl group, a diverse set of analogs could be synthesized and screened to identify compounds with improved potency, selectivity, and drug-like properties.

Exploration of Novel Biological Targets and Pathways

As mentioned in the context of chemical probes, a key area of future research would be the elucidation of the biological targets of this compound. Unbiased screening approaches, such as chemical proteomics, could reveal unexpected interactions with proteins not previously associated with this type of chemical scaffold. Identifying novel targets could open up entirely new avenues for therapeutic intervention and enhance our understanding of fundamental biological processes.

Synergistic Effects with Other Bioactive Molecules (In Vitro/Preclinical)

Another potential research direction is the investigation of synergistic effects between this compound and other known bioactive molecules. It is well-established that combining different compounds can sometimes lead to an enhanced therapeutic effect or overcome drug resistance. In a preclinical setting, in vitro studies could be designed to assess the effect of this compound in combination with existing drugs for a particular disease. Any observed synergy would warrant further investigation into the underlying molecular mechanisms.

Q & A

Q. What are the established synthetic routes for N-(Prop-2-yn-1-yl)heptanamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis of this compound involves coupling heptanoic acid derivatives with propargylamine. A protocol analogous to the synthesis of structurally similar compounds (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) includes activating the carboxylic acid with coupling agents like EDCI/DMAP in dichloromethane, followed by purification via flash chromatography . Critical analytical techniques include:

Q. How is the molecular structure of this compound characterized, and what software tools are recommended for structural refinement?

- Methodological Answer : Structural characterization relies on crystallographic data and computational modeling. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₅NO | |

| Molecular weight | 153.22 g/mol | |

| Topological polar surface area | 12 Ų | |

| Software recommendations: |

Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity in biological assays?

- Methodological Answer : The compound’s low polar surface area (12 Ų) suggests moderate hydrophobicity, which may limit aqueous solubility but enhance membrane permeability . Reactivity is influenced by the terminal alkyne group, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Solubility can be improved using co-solvents like DMSO or ethanol, as noted in protocols for similar amides .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the molecular geometry of this compound?

- Methodological Answer : Discrepancies often arise from force field limitations or crystal packing effects. Strategies include:

- Multi-method refinement : Compare density functional theory (DFT) calculations with X-ray crystallographic data using SHELXL .

- Torsional angle analysis : Validate rotational barriers of the alkyne moiety against experimental NMR coupling constants .

- Statistical validation : Apply NIH reporting guidelines to ensure transparency in data interpretation .

Q. What strategies optimize the synthesis of this compound for high-yield, enantioselective applications in neuropharmacological studies?

- Methodological Answer : Enantioselective synthesis can be achieved via:

- Chiral catalysts : Use cyclohexylamine oxidase variants for deracemization, as demonstrated for analogous propargylamine derivatives .

- Flow chemistry : Enhance reaction control and yield by minimizing side reactions (e.g., alkyne oligomerization) .

- Purification protocols : Employ reverse-phase HPLC to isolate enantiomers, with mobile phases optimized for amide retention .

Q. How should researchers design experiments to validate the interaction of this compound with neurotransmitter receptors, considering potential cross-reactivity?

- Methodological Answer : To address cross-reactivity (e.g., dopamine vs. serotonin receptors):

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) in HEK293 cells expressing recombinant receptors .

- Dose-response profiling : Calculate IC₅₀ values with nonlinear regression models, adhering to NIH statistical reporting standards .

- Selectivity screening : Cross-test against receptor panels (e.g., GPCR libraries) to identify off-target interactions .

Data Contradiction Analysis

Q. How should conflicting data on the biological activity of this compound be reconciled across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability) or compound purity. Steps for resolution:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., NIH preclinical guidelines) .

- Batch analysis : Compare HRMS and NMR data across synthetic batches to rule out impurities .

- Meta-analysis : Aggregate data from PubChem/DSSTox and independent studies to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.